N-{4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide
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Overview
Description
N-{4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a naphthoquinone core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide typically involves the following steps:
Formation of the naphthoquinone core: The starting material, 2-naphthol, undergoes chlorination to form 3-chloro-2-naphthol. This intermediate is then oxidized to yield 3-chloro-1,4-naphthoquinone.
Amination reaction: The 3-chloro-1,4-naphthoquinone is reacted with 4-aminophenylacetamide under controlled conditions to form the desired product. This step often requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the purity of the final product. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The naphthoquinone core can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
N-{4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial properties due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Research: It is used as a probe to study redox biology and cellular oxidative stress mechanisms.
Mechanism of Action
The mechanism of action of N-{4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide involves its interaction with cellular redox systems. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its anticancer and antimicrobial activities, where the compound induces cell death through oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-chloro-1,4-naphthoquinone: Shares the naphthoquinone core but differs in the substituent groups.
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)benzamide: Similar structure but with a benzamide group instead of the acetamide group.
Uniqueness
N-{4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide is unique due to its specific combination of the naphthoquinone core with the acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-10(22)20-11-6-8-12(9-7-11)21-16-15(19)17(23)13-4-2-3-5-14(13)18(16)24/h2-9,21H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSWTTHAJFOFDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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